

"structure-activity relationship (SAR) of quinazolinones".

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Compound of Interest

Compound Name: 5,6,7,8-Tetrahydroquinazolin-4-ol

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An In-depth Technical Guide to the Structure-Activity Relationship (SAR) of Quinazolinones

Introduction

Quinazolinone, a fused heterocyclic compound, represents a privileged scaffold in medicinal chemistry due to its wide spectrum of biological activities.[1] Derivatives of the quinazolinone core are integral to numerous clinically approved drugs and are subjects of extensive research for novel therapeutic agents.[2][3] This technical guide provides a comprehensive overview of the structure-activity relationships (SAR) of quinazolinone derivatives, focusing on their anticancer, antimicrobial, and anti-inflammatory properties. It is intended for researchers, scientists, and professionals in the field of drug development. The guide details the influence of various substituents on the biological efficacy of the quinazolinone nucleus, presents quantitative data in structured tables, outlines key experimental protocols, and uses visualizations to illustrate critical pathways and concepts.

Anticancer Activity of Quinazolinones

Quinazolinone derivatives have demonstrated significant potential as anticancer agents, with several compounds already in clinical use, such as Gefitinib and Erlotinib.[4] Their mechanisms of action are diverse and often involve the inhibition of key enzymes and proteins crucial for cancer cell proliferation and survival, including receptor tyrosine kinases (EGFR), tubulin polymerization, and the PI3K/Akt/mTOR signaling pathway.[5][6][7]

Mechanism of Action

- **EGFR Inhibition:** The quinazoline scaffold is a cornerstone for many Epidermal Growth Factor Receptor (EGFR) inhibitors.^[8] These compounds typically act as ATP-competitive inhibitors, binding to the kinase domain of EGFR and preventing the signaling cascade that leads to cell growth and proliferation.^{[9][10]} The development has progressed through multiple generations to overcome resistance mutations.^{[8][11]}
- **Tubulin Polymerization Inhibition:** Certain quinazolinone derivatives disrupt microtubule dynamics by inhibiting tubulin polymerization, a process essential for mitosis.^{[7][12]} This leads to cell cycle arrest, typically in the G2/M phase, and subsequent apoptosis.^{[5][12]} These compounds often bind to the colchicine site on tubulin.^[13]
- **PI3K/Akt/mTOR Pathway Inhibition:** The PI3K/Akt/mTOR pathway is a critical regulator of cell growth, survival, and metabolism, and its frequent deregulation in cancer makes it an attractive therapeutic target.^{[6][14]} Quinazolinone-based compounds have been developed as potent inhibitors of key kinases within this pathway, such as PI3K and mTOR.^{[15][16]}
- **Other Mechanisms:** Quinazolinones also induce cancer cell death through various other mechanisms, including apoptosis via intrinsic and extrinsic pathways, autophagy, ferroptosis, and inhibition of DNA repair enzymes like PARP-1.^{[5][6]}

Structure-Activity Relationship (SAR) for Anticancer Activity

The anticancer potency of quinazolinone derivatives is highly dependent on the nature and position of substituents on the bicyclic core.

- **Position 2:** Substitutions at the C-2 position are crucial. The presence of groups like styryl, substituted phenyl, or benzylamino can significantly influence activity.^{[4][7]} For instance, 2-styrylquinazolin-4(3H)-ones have been shown to be active inhibitors of tubulin polymerization.^[4]
- **Position 3:** The N-3 position is a key site for modification. Attaching various substituted aromatic rings or heterocyclic moieties can modulate potency.^[4] For example, a phenyl group at this position is often found in active compounds.^[17]

- Position 4: While the core structure is a quinazolin-4-one, modifications at the 4-position of the broader quinazoline scaffold (e.g., 4-aminoquinazolines) are fundamental for EGFR inhibition.[3][8] A basic side chain at position 6 or 7 often enhances cytotoxicity in these related quinazoline inhibitors.[6]
- Positions 6 and 7: The benzene ring of the quinazolinone core offers significant scope for modification. Electron-donating groups, such as methoxy (-OCH₃), at the C-6 and C-7 positions are often favorable for EGFR inhibitory activity.[8] Halogen substitutions, particularly bromine or iodine at position 6, can also enhance cytotoxic effects.[4][18]
- Position 8: The introduction of a halogen atom at the C-8 position has been shown to improve the antimicrobial and, in some cases, cytotoxic activities of quinazolinones.[4]

Quantitative Data: Anticancer Activity

The following tables summarize the in vitro cytotoxic activity (IC₅₀ values) of representative quinazolinone derivatives against various human cancer cell lines.

Table 1: Cytotoxicity (IC₅₀ in μ M) of Quinazolinone Derivatives as EGFR Inhibitors

Compound	Modification	Cell Line	IC ₅₀ (nM)	Reference
8b	2-((2-chlorobenzyl)amino)-6-phenoxyquinazolin-4(1H)-one	EGFR-TK	1.37	[10]
17	4-(Quinolin-6-ylamino)quinazolinone core	EGFR Kinase	1.8	[8]
23	6-substituted quinazolinone	EGFRL858R/T790M/C797S	0.2 (enzyme)	[11]

| Erlotinib | (Reference Drug) | EGFR-TK | 3.0 (μ M) |[8] |

Table 2: Cytotoxicity (IC₅₀ in μM) of Quinazolinone Derivatives as Tubulin Polymerization Inhibitors

Compound	Modification	Cell Line	IC ₅₀ (μM)	Reference
Compound E	Fluoroquinazolinone-amino acid hybrid	MDA-MBA-231	6.24	[19]
Compound G	Fluoroquinazolinone-amino acid hybrid	MCF-7	0.44	[20]
Naphthyl 39	2,3-dihydroquinazolin-4(1H)-one	Multiple	< 0.2	[12]

| Colchicine | (Reference Drug) | Tubulin Assay | 1.33 |[19] |

Table 3: Cytotoxicity (IC₅₀ in μM) of Quinazolinone Derivatives Targeting PI3K/Akt Pathway

Compound	Modification	Cell Line	IC ₅₀ (μM)	Reference
(S)-C5	3-substituted quinazolin-4(3H)-one	HCT116	Not specified	[16]
(S)-C8	3-substituted quinazolin-4(3H)-one	MCF-7	Not specified	[16]
Compound 7c	Dimorpholinoquinazoline-based	MCF-7	Low/Sub- μM	[14][21]

| Compound 48c| Quinazolin-4-one-hydroxamic acid | MOLM-14 | Not specified |[15] |

Antimicrobial Activity of Quinazolinones

Quinazolinone derivatives exhibit a broad spectrum of antimicrobial activities, including antibacterial and antifungal effects.^{[1][4]} Their mechanism often involves the inhibition of essential bacterial enzymes like DNA gyrase or interference with cell wall synthesis.^{[4][22]}

Structure-Activity Relationship (SAR) for Antimicrobial Activity

The antimicrobial efficacy of quinazolinones is dictated by specific structural features.

- Positions 2 and 3: Substitutions at these positions are critical. A substituted aromatic ring at N-3 and methyl or thiol groups at C-2 are often essential for activity.^[4] Fusing heterocyclic rings like thiazolidinone or pyrazole to these positions can also confer significant antimicrobial properties.^{[22][23]}
- Position 6 and 8: The presence of halogen atoms, such as chlorine, bromine, or iodine, at the C-6 and/or C-8 positions generally enhances antimicrobial activity.^{[4][18][24]}
- General Observations: Studies have shown that many quinazolinone derivatives are more effective against Gram-negative bacteria.^{[4][17]} The compounds often exhibit more significant bacteriostatic (inhibiting growth) or fungistatic activity than bactericidal or fungicidal (killing) activity.^[17]

Quantitative Data: Antimicrobial Activity

The following table summarizes the minimum inhibitory concentration (MIC) or activity profile of various quinazolinone derivatives against different microbial strains.

Table 4: Antimicrobial Activity of Selected Quinazolinone Derivatives

Compound	Modification	Target Microorganism	Activity/MIC (µg/mL)	Reference
Compound 11	Phenyl at C-3, chloroalkyl side chain	<i>P. aeruginosa</i>	Good activity	[17]
Compound 15	Phenyl ring substitution	Gram-positive & negative bacteria	Good activity	[24]
Fused pyrolo-quinazolinone 8, 9, 10	Fused pyrrole ring	<i>C. albicans</i> , <i>A. niger</i>	32 or 64	[24]
Compound 15 (glycoside)	Glycoside moiety	<i>P. syringae</i>	EC ₅₀ = 45.6 mg/L	[25]

| 6,8-diiodo-quinazolinones (4-11) | Sulfonamide moiety at C-3 | Gram-positive & negative bacteria | Good activity [[18] |

Anti-inflammatory Activity of Quinazolinones

Quinazolinones have been extensively investigated for their anti-inflammatory properties, with some derivatives showing potency comparable to commercial non-steroidal anti-inflammatory drugs (NSAIDs).[26][27] Their mechanism often involves the inhibition of inflammatory mediators and pathways, such as cyclooxygenase (COX) enzymes, and the suppression of pro-inflammatory cytokines like TNF-α and IL-6 through the NF-κB pathway.[18][28]

Structure-Activity Relationship (SAR) for Anti-inflammatory Activity

- Position 2 and 3: The nature of the substituent at C-2 and N-3 is a major determinant of anti-inflammatory activity. Compounds with o-methoxyphenyl groups at N-3 and p-dimethylaminophenyl at C-2 showed high activity.[26]
- Position 6, 7 and 8: Electron-withdrawing groups at C-6 and C-7 can increase the anti-inflammatory effect.[26] A 6-bromo substitution on a 3-naphthalene-substituted quinazolinone

was found to be the most potent in its series.[26] Substitution with chlorine at C-6 and a methyl group at C-8 also resulted in good activity.[27]

- General Observations: The introduction of a 4-chlorophenyl group on the quinazolinone moiety generally leads to better anti-inflammatory activity than an unsubstituted phenyl group.[29] Furthermore, cyclization of Schiff base derivatives into azetidinones and thiazolidinones at the N-3 position also enhances anti-inflammatory potential.[29]

Quantitative Data: Anti-inflammatory Activity

The following table presents the anti-inflammatory activity of various quinazolinone derivatives, typically measured as the percentage inhibition of edema in the carrageenan-induced rat paw edema model.

Table 5: Anti-inflammatory Activity of Selected Quinazolinone Derivatives

Compound	Modification	% Inhibition of Edema	Reference
Compound 21	Thiazolidinone at N-3	32.5%	[29]
Compound 9	2'-(p-chlorobenzylideneamino)phenyl at N-3	20.4%	[29]
4-nitrostyryl-quinazolinone	4-nitrostyryl group	62.2–80.7%	[26]
6-bromo-3-naphthalene-quinazolinone	6-bromo, 3-naphthalene	19.69–59.61%	[26]

| Indole moiety at N-3 | Indole moiety | 82.4% |[28] |

Key Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

This colorimetric assay is widely used to assess the cytotoxic effects of compounds on cancer cell lines.[\[30\]](#)[\[31\]](#)

- Principle: The assay measures the metabolic activity of viable cells. The mitochondrial dehydrogenase enzymes in living cells reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.[\[30\]](#)
- Protocol:
 - Cell Seeding: Cancer cells (e.g., MCF-7, HepG2) are seeded into 96-well plates at a specific density (e.g., 1×10^5 cells/mL) and incubated overnight to allow for cell adhesion.[\[30\]](#)[\[31\]](#)
 - Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the quinazolinone compounds. A vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin) are included. The plates are incubated for a set period (e.g., 48 hours).[\[31\]](#)
 - MTT Addition: The treatment medium is removed, and MTT solution (e.g., 5 mg/mL in PBS) is added to each well. The plates are incubated for an additional 4 hours.[\[31\]](#)
 - Solubilization: The supernatant is discarded, and a solubilization solution (e.g., DMSO) is added to dissolve the formazan crystals.[\[30\]](#)
 - Absorbance Measurement: The absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm).[\[31\]](#)
 - Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC_{50} value (the concentration of the compound that inhibits 50% of cell growth) is determined from the dose-response curve.[\[30\]](#)

Antimicrobial Susceptibility Testing (Agar Diffusion Method)

This method is used to evaluate the antimicrobial activity of the synthesized compounds.[\[23\]](#)

- Principle: The compound diffuses from a disc or well through the agar medium. If the compound is effective against the microorganism growing on the agar, it will inhibit its growth, resulting in a clear zone of inhibition around the disc/well.
- Protocol:
 - Preparation: Bacterial (e.g., *S. aureus*, *E. coli*) or fungal (e.g., *A. niger*, *C. albicans*) cultures are prepared.[\[23\]](#)
 - Inoculation: A standardized inoculum of the test microorganism is uniformly spread onto the surface of an agar plate.
 - Compound Application: Sterile paper discs impregnated with a known concentration of the test compound (e.g., 50 µg/mL) are placed on the agar surface. Alternatively, wells are punched into the agar and filled with the compound solution.[\[23\]](#)
 - Incubation: The plates are incubated under appropriate conditions (temperature and time) for the microorganism to grow.
 - Measurement: The diameter of the zone of inhibition is measured in millimeters. The activity is often compared to a standard antibiotic drug.

In Vivo Anti-inflammatory Assay (Carrageenan-Induced Paw Edema)

This is a standard and widely used model for evaluating the acute anti-inflammatory activity of compounds.[\[18\]](#)[\[32\]](#)

- Principle: Carrageenan, when injected into the sub-plantar region of a rat's hind paw, induces a localized inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling indicates its anti-inflammatory potential.
- Protocol:
 - Animal Grouping: Animals (typically rats or mice) are divided into groups: a control group, a standard drug group (e.g., Ibuprofen, Phenylbutazone), and test groups receiving different doses of the quinazolinone compounds.[\[29\]](#)[\[33\]](#)

- **Compound Administration:** The test compounds and the standard drug are administered orally (p.o.) or intraperitoneally (i.p.) usually one hour before the carrageenan injection.^[33]
- **Induction of Edema:** A solution of carrageenan (e.g., 1% in saline) is injected into the sub-plantar tissue of the right hind paw of each animal.
- **Measurement of Edema:** The paw volume is measured at time 0 (just before carrageenan injection) and then at regular intervals (e.g., 1, 2, 3, and 4 hours) post-injection using a plethysmometer.
- **Data Analysis:** The percentage of inhibition of edema is calculated for each group relative to the control group.

Visualizations: Pathways and Workflows

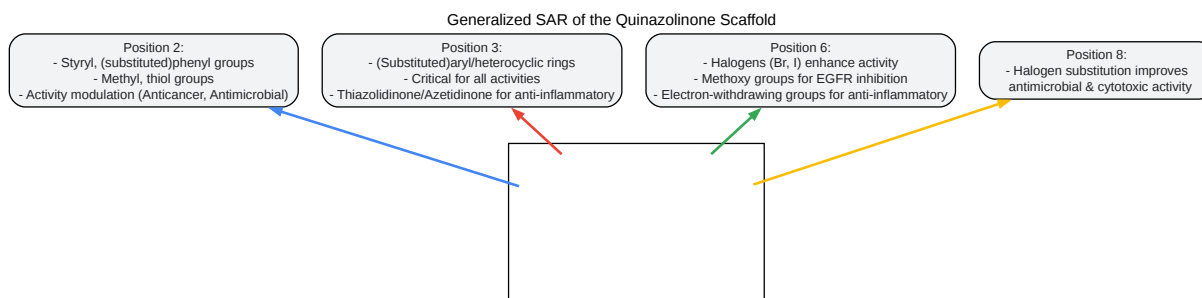
Signaling Pathways Targeted by Quinazolinones

Caption: Key signaling pathways (EGFR and PI3K/Akt) targeted by anticancer quinazolinone derivatives.

General Experimental Workflow

Caption: Experimental workflow for the design, synthesis, and evaluation of quinazolinone derivatives.

Summary of Structure-Activity Relationships



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Caption: Key positions on the quinazolinone core influencing biological activity.

Conclusion

The quinazolinone scaffold is a remarkably versatile platform for the development of therapeutic agents with diverse biological activities. The structure-activity relationship studies reveal that minor chemical modifications at positions 2, 3, 6, 7, and 8 of the quinazolinone ring can lead to significant changes in anticancer, antimicrobial, and anti-inflammatory potency. Halogenation and the introduction of substituted aryl or heterocyclic moieties are common strategies to enhance efficacy. A thorough understanding of these SAR principles, combined with mechanism-of-action studies and robust biological evaluation, will continue to drive the discovery of novel and more potent quinazolinone-based drugs.

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